molecular formula C8H6BrFO B1343234 1-(4-Bromo-2-fluorophenyl)ethanone CAS No. 625446-22-2

1-(4-Bromo-2-fluorophenyl)ethanone

Cat. No. B1343234
M. Wt: 217.03 g/mol
InChI Key: ASKFCSCYGAFWAB-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)ethanone is a chemical compound that is part of a broader class of organic molecules known for their aromatic characteristics and the presence of a ketone functional group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as bromo- and fluoro-substituted phenyl rings and ethanone groups, have been investigated. These studies provide insights into the molecular structure, synthesis, and potential applications of such compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures. For instance, a 7-step synthesis procedure was developed for enantiomerically pure diarylethanes, starting from a related methanone compound . This process includes a key step of resolution by crystallization and is characterized by its scalability and ability to produce high-purity enantiomers. Similarly, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was improved to achieve a yield of 64.7% with a purity of 90.2% . These examples suggest that the synthesis of 1-(4-Bromo-2-fluorophenyl)ethanone would likely involve halogenation and careful control of reaction conditions to achieve the desired purity and yield.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds closely related to 1-(4-Bromo-2-fluorophenyl)ethanone have been studied using both experimental techniques and theoretical calculations . The geometrical parameters of these molecules were found to be in agreement with X-ray diffraction (XRD) data. The stability of the molecules, arising from hyper-conjugative interactions and charge delocalization, was analyzed using Natural Bond Orbital (NBO) analysis. The molecular electrostatic potential (MEP) studies indicated the distribution of negative and positive charges across the molecule, which is crucial for understanding reactivity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often influenced by the presence of electronegative substituents like bromine and fluorine. For example, the carbonyl group in related compounds was identified as the most reactive part due to its electronegativity . The presence of halogens can also facilitate reactions such as halogen exchange, as seen in the synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone . These insights suggest that 1-(4-Bromo-2-fluorophenyl)ethanone would also exhibit unique reactivity patterns due to its halogenated aromatic ring and ketone group.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as phase transition temperatures and thermodynamic parameters, have been studied, particularly in the context of liquid crystalline materials . The order of substituents on the aromatic rings was found to correlate with the breadth of the molecules and their phase transition behaviors . Additionally, the synthesis of chalcone derivatives demonstrated the influence of ultrasonic energy on the crystallinity and energy efficiency of the synthesis process . These studies provide a foundation for understanding the physical and chemical properties of 1-(4-Bromo-2-fluorophenyl)ethanone, which may also exhibit distinct phase behaviors and reactivity under different synthesis conditions.

Scientific Research Applications

Molecular Structure and Analysis

  • The molecular structure, vibrational frequencies, and vibrational assignments of 1-(4-Bromo-2-fluorophenyl)ethanone derivatives have been extensively studied. These compounds have been analyzed using Gaussian09 software, with results showing agreement with experimental infrared bands and X-ray diffraction (XRD) data. Notably, these studies have been critical in understanding the stability of the molecule arising from hyper-conjugative interactions and charge delocalization, as well as in determining charge transfer within the molecule through HOMO and LUMO analysis (Mary et al., 2015).

Synthesis and Chemical Reactions

  • Research has focused on the synthesis processes involving 1-(4-Bromo-2-fluorophenyl)ethanone derivatives. These include selective α-monobromination using specific ionic liquids, which has been found to be efficient and highly selective (Ying, 2011). Additionally, the synthesis of various compounds through condensation reactions and the use of novel methods like sonochemical methods have been explored, offering insights into more energy-efficient and effective synthesis techniques (Jarag et al., 2011).

Potential Therapeutic Applications

  • Some derivatives of 1-(4-Bromo-2-fluorophenyl)ethanone have shown potential as anti-neoplastic agents. Molecular docking studies suggest inhibitory activity against certain targets, indicating possible use in cancer therapy (Mary et al., 2015).

Nonlinear Optical Properties

  • Research into the nonlinear optical properties of these compounds, particularly the first hyperpolarizability, suggests potential applications in the field of nonlinear optics. This is due to the molecular structure and charge distribution within these molecules (Mary et al., 2015).

Safety And Hazards

While specific safety and hazard data for 1-(4-Bromo-2-fluorophenyl)ethanone is not available, similar compounds are generally handled in a well-ventilated place, with suitable protective clothing to avoid contact with skin and eyes .

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKFCSCYGAFWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620396
Record name 1-(4-Bromo-2-fluorophenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-fluorophenyl)ethanone

CAS RN

625446-22-2
Record name 1-(4-Bromo-2-fluorophenyl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID30620396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-2-fluorophenyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 4-bromo-2-fluoro-N-methoxy-N-methyl-benzamide (CAS [801303-33-3]) (13.1 g, 50.0 mmol) in THF (50 mL) at −78 C was treated with a 3 M solution of methyl magnesium bromide in diethyl ether (16.7 mL, 50 mmol) and allowed to warm with stirring to 0 C over a 2-3 h period, after which time the reaction mixture was quenched with a half saturated aqueous solution of NH4Cl (100 mL) and EtOAc (200 mL). The mixture was separated and the organic component, washed with brine (2×50 mL), dried over MgSO4, filtered, and evaporated to an oil which was purified by silica gel flash chromatography with 5% EtOAc/hexanes as eluant to afford 1-(4-bromo-2-fluorophenyl)-ethanone as a liquid (9.25 g, 85%). The ethanone (2.17 g, 10 mmol) was then dissolved in ethanol (25 mL), treated with hydrazine hydrate (535 uL, 11 mmol), and heated at reflux for 8 h. The reaction mixture was then evaporated and purified by silica gel flash chromatography with 30% then 60% EtOAc/hexanes as eluant to afford the hydrazone as a solid (2.29 g, 99%). The hydrazone (3.69 g, 16 mmol) was then treated with ethylene glycol (25 mL) and heated at 165° C. for 6 h after which time the cooled reaction mixture was poured onto water (100 mL). The aqueous mixture was neutralized, with rapid stirring, using a small amount of an aqueous saturated solution of NaHCO3 to afford a pale yellow precipitate. The solids were filtered, washed with water, and air dried to afford cyclized indazole product (2.62 g, 78%). The indazole (2.32 g, 11 mmol) was then dissolved in anhydrous DMF (50 mL) and treated with a 60% dispersion of sodium hydride in mineral oil (420 mg, 10.5 mmol). After 30 min of stirring, cyclopentyl bromide (1.53 mL, 14.3 mmol) was added and the reaction stirred for 24 h. The reaction mixture was quenched by pouring onto water (500 mL) which was neutralized with a small portion of a 1 N aqueous HCl solution and extracted with EtOAc (2×200 mL, then 100 mL). The combined organic extracts were dried over MgSO4, filtered, and evaporated to an oil, which was purified by silica gel flash chromatography with 25% then 80% EtOAc/hexanes as eluant to afford product as a clear yellow tinted oil (1.65 g, 54%). 1H NMR (CDCl3) 1.68-1.78 (m, 2H), 1.93-2.01 (m, 2H), 2.08-2.16 (m, 4H), 2.54 (s, 3H), 4.77-4.87 (m, 1H), 7.18 (dd, J=8.4, 1.5, 1H), 7.32 (dd, J=8.4, 0.7, 1H), 7.55 (d, J=1.5, 1H). 13C NMR 12.1 (CH3), 24.7 (CH2), 32.2 (CH2), 59.5 (CH), 112.2 (CH), 120.5, 121.8 (CH), 122.5, 123.2 (CH), 141.1, 141.4. LC/MS 7.71 min, [M+1]+ 281.
Quantity
13.1 g
Type
reactant
Reaction Step One
[Compound]
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solution
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16.7 mL
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50 mL
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Synthesis routes and methods II

Procedure details

To a mixture of 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide (13 g) in THF (4.0 mL) was added dropwise methylmagnesium bromide (3M ethylether solution, 30 mL) at 0° C., and the mixture was stirred at room temperature for 3 hr. Saturated aqueous ammonium chloride solution was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (10 g).
Quantity
13 g
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reactant
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4 mL
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solvent
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30 mL
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Synthesis routes and methods III

Procedure details

Into a 500-mL 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of Mg (6 g, 250.00 mmol, 2.60 equiv) in diethyl ether (50 mL). To the resulting mixture was then added a solution of CH3I (118.4 g, 833.80 mmol, 7.80 equiv) in diethyl ether (75 mL) dropwise with stirring at room temperature. The resulting solution was allowed to react for 1 hr at room temperature. The above methylmagnesium iodide solution (2M) was then added to a solution of 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide (25 g, 95.42 mmol, 1.00 equiv) in tetrahydrofuran (150 mL) dropwise with stirring at −20° C. The resulting solution was stirred for an additional 2 h at room temperature. The resulting mixture was cooled to 0° C. with a water/ice bath. The reaction was then quenched by the addition of NH4Cl/H2O (300 mL). The resulting solution was extracted with ethyl acetate (2×200 ml) and the organic layers combined. The resulting mixture was washed with water (1×200 mL) and brine (1×200 mL). The resulting mixture was dried over NaSO4 and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate:PE (1:20) to yield 1-(4-bromo-2-fluorophenyl)ethanone as colorless oil.
[Compound]
Name
Mg
Quantity
6 g
Type
reactant
Reaction Step One
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Quantity
118.4 g
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reactant
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Quantity
75 mL
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solvent
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0 (± 1) mol
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reactant
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25 g
Type
reactant
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Quantity
150 mL
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solvent
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Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-[(4-Bromo-2-flourophenyl)carbonyl]morpholine (5.06 g, 17.6 mmol, 1.00 equiv) was dissolved in 150 mL of THF and the resultant solution was cooled to 0° C. Methyl magnesium bromide (17.6 mL, 3.0 M in Et2O, 52.7 mmol, 3.00 equiv) was added over 5 minutes via syringe. The reaction mixture was maintained for 30 minutes, an additional portion of methyl magnesium bromide was added (10 mL, 29.9 mmol, 1.70 equiv) and the reaction mixture was allowed to warm to room temperature. After an additional 1.5 h, the reaction mixture was poured into saturated NH4Cl. The mixture was diluted with EtOAc and the phases were separated. The organic phase was washed with 1N HCl, saturated NaHCO3, and saturated NaCl, then dried over Na2SO4, filtered and concentrated en vacuo. The resulting residue was purified by column chromatography (40 g SiO2, 0→10% EtOAc/Hexanes) to afford 2.59 g (68%) of a colorless oil. 1H NMR (CDCl3) 7.79 (t, J=8.2 Hz, 1H, ), 7.42-7.36 (m, 2H), 2.66 (d, J=5.0 Hz, 3H).
Quantity
5.06 g
Type
reactant
Reaction Step One
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Quantity
150 mL
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solvent
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resultant solution
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0 (± 1) mol
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17.6 mL
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0 (± 1) mol
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Yield
68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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